Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate

Critical Micelle Concentration Gemini Surfactant Diphenyl Ether Disulfonate

Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate (CAS 93843-08-4) is an anionic gemini-type surfactant belonging to the alkyl diphenyl ether disulfonate (ADPODS) class, characterized by a tetrapropylene-branched hydrophobic moiety linked via a diphenyl ether spacer and bearing two sulfonate headgroups neutralized with disodium counterions. The molecular formula is reported as C₄₈H₅₀Na₂O₁₄S₄ with a molecular weight of approximately 1025.14 g·mol⁻¹, reflecting its dimeric structure.

Molecular Formula C48H50Na2O14S4
Molecular Weight 1025.1 g/mol
CAS No. 93843-08-4
Cat. No. B12681396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate
CAS93843-08-4
Molecular FormulaC48H50Na2O14S4
Molecular Weight1025.1 g/mol
Structural Identifiers
SMILESCC1CC2=C1C3=C(C4=C2C(C45CC5C)(C)OC6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)OC(C3)C.CC1CC2=C1C3=C(C4=C2C(C45CC5C)(C)OC6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)OC(C3)C.[Na+].[Na+]
InChIInChI=1S/2C24H26O7S2.2Na/c2*1-12-9-15-19(12)16-10-14(3)31-33(28,29)22(16)21-20(15)23(4,24(21)11-13(24)2)30-17-7-5-6-8-18(17)32(25,26)27;;/h2*5-8,12-14H,9-11H2,1-4H3,(H,25,26,27);;/q;;2*+1/p-2
InChIKeyFZXWGMWUSQEPBH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate – Technical Baseline for Procurement Decisions


Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate (CAS 93843-08-4) is an anionic gemini-type surfactant belonging to the alkyl diphenyl ether disulfonate (ADPODS) class, characterized by a tetrapropylene-branched hydrophobic moiety linked via a diphenyl ether spacer and bearing two sulfonate headgroups neutralized with disodium counterions [1]. The molecular formula is reported as C₄₈H₅₀Na₂O₁₄S₄ with a molecular weight of approximately 1025.14 g·mol⁻¹, reflecting its dimeric structure . This compound is functionally positioned between conventional mono-sulfonate surfactants (e.g., sodium dodecylbenzene sulfonate, SDBS) and modern gemini surfactants, offering a distinctive profile in critical micelle concentration, electrolyte tolerance, and thermal stability that cannot be matched by simply blending mono-sulfonate alternatives [2].

Why Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate Cannot Be Replaced by Generic LAS or SDBS


Conventional linear alkylbenzene sulfonates (LAS) and sodium dodecylbenzene sulfonate (SDBS) are mono-sulfonate, single-tailed surfactants that exhibit pronounced performance degradation in hard water, acidic, or high-electrolyte environments due to precipitation of insoluble calcium or magnesium salts [1]. In contrast, the disodium diphenyl ether disulfonate structure of CAS 93843-08-4 provides two anionic charges per molecule and a rigid diphenyl ether spacer, conferring markedly higher electrolyte tolerance, thermal stability exceeding 400°C, and a critical micelle concentration (CMC) that is orders of magnitude lower than that of mono-sulfonate analogs [2]. These differences mean that substituting this compound with a generic LAS or SDBS in applications such as emulsion polymerization, high-temperature cleaning, or formulations requiring acid/alkali stability will result in latex coagulation, reduced dispersion efficiency, or premature surfactant degradation – failures that are quantifiable and predictable based on the comparative data presented below [3].

Quantitative Differentiation Evidence for Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate


Critical Micelle Concentration (CMC) – Gemini Disulfonate vs. Conventional LAS

The di-tetrapropylene diphenyl ether disulfonate (C12-DADS), the core structural motif of CAS 93843-08-4, exhibits a critical micelle concentration (CMC) approximately two orders of magnitude lower than that of conventional sodium dodecylbenzene sulfonate (C12-LAS). Specifically, C12-DADS has a measured CMC of 1.49 × 10⁻⁴ to 1.63 × 10⁻⁴ mol·L⁻¹ at 25–45°C, whereas C12-LAS exhibits a CMC in the range of 6.53 × 10⁻⁶ mol·L⁻¹ reported for the mono-sulfonate analog under comparable conditions [1]. This substantially lower CMC indicates that the disodium disulfonate compound achieves micelle formation and surface tension reduction at far lower concentrations, translating to higher efficiency in emulsification and dispersion applications [2].

Critical Micelle Concentration Gemini Surfactant Diphenyl Ether Disulfonate

Surface Tension Reduction and Surface Activity – Gemini Disulfonate vs. Monoalkyl Disulfonate vs. Conventional Sulfonate

C12-DADS demonstrates superior equilibrium surface tension reduction compared to both C12-MADS (mono-tetrapropylene disulfonate) and C12-BAS (tetrapropylene benzene sulfonate). The surface activity ranking established in the study is C12-DADS > C12-MADS > C12-BAS, with C12-DADS achieving a lower surface tension at the CMC (γ_CMC) than the other two compounds [1]. Additionally, the di-tetrapropylene disulfonate exhibits a much larger area per molecule at the air/water interface than mono-sulfonate analogs, indicating a more ordered interfacial packing that contributes to enhanced emulsion stability [2]. The disodium counterion stoichiometry (two Na⁺ per molecule, versus one Na⁺ in the monosodium salt DOWFAX 2A1, CAS 119345-04-9) is expected to further modulate the electrostatic contribution to surface pressure and micelle surface charge density [3].

Surface Tension Surface Activity Gemini vs. Monomeric Surfactant

Electrolyte Tolerance and Hard Water Resistance – Disulfonate vs. Mono-Sulfonate Surfactants

Alkyl diphenyl ether disulfonate surfactants, including the tetrapropylene disodium disulfonate class, exhibit markedly superior solubility and stability in concentrated electrolyte solutions compared to conventional mono-sulfonate surfactants such as LAS and SDBS. DOWFAX 2A1 (a closely related disodium tetrapropylene diphenyl ether disulfonate, CAS 119345-04-9) remains soluble and surface-active in the presence of >500 ppm Ca²⁺ and in concentrated acids (H₂SO₄) and alkalis (NaOH), whereas LAS and SDBS precipitate under identical conditions due to the formation of insoluble calcium sulfonate salts [1]. This electrolyte tolerance is directly attributed to the twin-headgroup architecture, which sterically and electrostatically hinders divalent cation bridging . The disodium counterion form (CAS 93843-08-4) provides two moles of Na⁺ per mole of surfactant, further enhancing ionic strength tolerance in high-salinity formulations relative to the monosodium form .

Electrolyte Tolerance Hard Water Resistance Emulsion Polymerization

Foam Profile Control – Low Foamability vs. High-Foaming Conventional Sulfonates

C12-DADS exhibits significantly lower foamability and foam stability compared to conventional C12-BAS (tetrapropylene benzene sulfonate). Direct comparative measurements show that foam height and foam persistence for C12-DADS and C12-MADS are both lower than those observed for C12-BAS at equivalent concentrations [1]. Specifically, the foam stability of C12-DADS-based formulations is substantially below that of C12-BAS, making the disodium disulfonate the preferred choice for applications where excessive foam is detrimental, such as in high-shear emulsion polymerization, machine dishwashing, and closed-loop industrial cleaning systems [2]. This controlled foam profile eliminates the need for supplementary defoamers or antifoam agents that are necessary when using high-foaming LAS or SDBS.

Foam Control Low-Foam Surfactant Emulsion Polymerization

Thermal Stability – Disodium Disulfonate vs. Conventional Surfactants Under High-Temperature Processing

Dialkyl diphenyl ether disulfonates (C12-DADS) exhibit thermal decomposition temperatures exceeding 400°C, as determined by thermogravimetric analysis (TGA) [1]. This is significantly higher than the thermal stability of conventional linear alkylbenzene sulfonates (LAS), which typically begin to decompose at approximately 250–300°C [2]. The enhanced thermal robustness is attributed to the rigid diphenyl ether spacer and the twin sulfonate headgroup architecture, which collectively resist thermal degradation pathways such as desulfonation and alkyl chain scission. This property is critical for industrial processes involving high-temperature emulsion polymerization (e.g., styrene–butadiene at 70°C or higher) and for concentrated surfactant formulations stored under elevated ambient temperatures.

Thermal Stability High-Temperature Surfactant Thermogravimetric Analysis

High-Value Application Scenarios for Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate


Emulsion Polymerization for Waterborne Pressure-Sensitive Adhesives and Latex Paints

In 60:40 styrene–butadiene emulsion copolymerization at 70°C, alkylated diphenyl ether disulfonate surfactants such as those in the DOWFAX/Calfax family enable the production of latex particles with diameters as small as 100–200 nm at low emulsifier concentrations [1]. The disodium disulfonate variant (CAS 93843-08-4) provides narrower particle size distributions and superior latex stability compared to SDS or SDBS at equivalent molar loadings, owing to its higher charge density and lower CMC [2]. The inherently low foam profile of C12-DADS eliminates foam overflow issues during high-shear mixing, and the electrolyte tolerance ensures stability in the presence of persulfate initiator decomposition products and buffer salts. Procurement of this specific disodium salt form ensures maximum active content per unit mass (two Na⁺ per molecule), which may translate to more efficient charge stabilization per gram of surfactant purchased.

High-Temperature Industrial Cleaning and Degreasing Formulations

For industrial parts washing, metal degreasing, and clean-in-place (CIP) systems operating at temperatures up to 80–95°C, the thermal decomposition temperature exceeding 400°C of the disodium tetrapropylene disulfonate ensures the surfactant remains fully functional throughout the cleaning cycle, unlike LAS or alcohol ethoxylates that may undergo thermal degradation [1]. The exceptional solubility in strong alkali (NaOH up to 20%) and strong acid (H₂SO₄ up to 10%) enables formulation of both alkaline degreasers and acidic descalers using the same surfactant platform. The controlled, low foam profile further prevents pump cavitation and pressure loss in spray-cleaning equipment, a documented limitation of high-foaming alternatives such as SDBS.

Agricultural Emulsifiable Concentrate (EC) and Suspension Concentrate (SC) Formulations

In agrochemical formulations where high electrolyte loads from fertilizers or water hardness ions are common, the disodium diphenyl ether disulfonate provides emulsion stability that conventional LAS cannot match. The >500 ppm Ca²⁺ tolerance ensures that tank-mix emulsions do not break when diluted with hard well water or when co-formulated with calcium-containing active ingredients [1]. The lower CMC of the disulfonate gemini structure means effective emulsification of oil-phase active ingredients at reduced surfactant loading, directly lowering the cost-per-hectare for end users and improving the environmental profile by reducing surfactant runoff into soil and waterways.

Nanoparticle Synthesis and Dispersion Stabilization

The diphenyl ether disulfonate class, including the disodium tetrapropylene derivative, has been utilized as a stabilizing surfactant in the synthesis of CeO₂ nanoparticles and in foam decontamination systems where nanoparticle regeneration via ozonation is required [2]. The twin-headgroup architecture provides superior colloidal stabilization compared to single-headgroup surfactants like SDS, as evidenced by the larger molecular area at the air/water interface and the ability to maintain dispersion stability even under oxidative conditions (ozone exposure). The disodium counterion may provide additional ionic strength to the electrical double layer around nanoparticles, enhancing zeta potential and reducing aggregation rates.

Quote Request

Request a Quote for Disodium (sulphonatophenoxy)tetrapropylenebenzenesulphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.